3-Bromo-2-fluoro-6-iodobenzamide
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Overview
Description
3-Bromo-2-fluoro-6-iodobenzamide is a chemical compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoro-6-iodobenzamide consists of a benzene ring substituted with bromo, fluoro, iodo, and amide groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoro-6-iodobenzamide is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it an ideal candidate for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are pivotal in creating carbon-carbon bonds .
Material Science
The photophysical properties of derivatives of 3-Bromo-2-fluoro-6-iodobenzamide are of interest in material science. These properties can be harnessed in the design of new materials for electronic and photonic applications, where control over light absorption and emission is crucial .
Analytical Chemistry
Due to its unique structure, 3-Bromo-2-fluoro-6-iodobenzamide can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC. These methods are essential for the qualitative and quantitative analysis of chemical compounds .
Catalysis Research
This compound can also play a role in catalysis research. Its halogen atoms can be leveraged in the study of catalytic mechanisms, especially in reactions involving palladium-catalyzed processes, which are widely used in organic chemistry .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-fluoro-6-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCKYMZLWKZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-iodobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.